tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate
Description
tert-Butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group and a hydroxyl-substituted 3-methylbutan-2-yloxy chain. The Boc group is widely employed in organic synthesis to protect amine functionalities due to its stability under basic and nucleophilic conditions, while the hydroxyl group introduces polarity and hydrogen-bonding capacity. This structural combination makes the compound valuable in pharmaceutical intermediates and peptide synthesis, where selective deprotection and functional group compatibility are critical .
Properties
IUPAC Name |
tert-butyl N-(1-hydroxy-3-methylbutan-2-yl)oxycarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-7(2)8(6-12)15-11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWPIQOWHXVGMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)ONC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol under specific conditions. One common method includes the use of tert-butyl carbamate and an alcohol in the presence of a catalyst such as palladium. The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbamate Carbon
The carbamate group undergoes nucleophilic substitution under basic conditions. The carbonyl carbon is susceptible to attack by amines, alcohols, or thiols, leading to new carbamate or urea derivatives.
Mechanism :
-
Base deprotonates the nucleophile (e.g., amine), which attacks the carbonyl carbon.
-
The tert-butyloxy group acts as a leaving group, forming a tetrahedral intermediate that collapses to release CO₂ and yield substituted products .
Hydroxyl Group Functionalization
The secondary hydroxyl group participates in protection/deprotection and esterification reactions, critical for synthetic intermediates.
Silylation Protection
| Reagent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| TBSCl (1.1 eq) | CH₂Cl₂ | 0°C → RT | Silyl-protected carbamate | 90% | |
| TBDPSCl | DMF | 25°C | Bulkier silyl ether derivatives | 85% |
Esterification
| Reagent | Catalyst | Outcome | Yield | Source |
|---|---|---|---|---|
| Benzoyl chloride | Et₃N | Benzoylated hydroxyl derivative | 88% | |
| Acetic anhydride | DMAP | Acetylated product | 82% |
Key Insight : Steric hindrance from the 3-methylbutan-2-yl group slows reaction rates compared to linear analogs .
Oxidation of the Hydroxyl Group
Controlled oxidation converts the hydroxyl group to a ketone, enabling further functionalization.
| Oxidizing Agent | Solvent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Dess-Martin periodinane | CH₂Cl₂ | 0°C → RT | Ketone derivative | 78% | |
| Swern oxidation | DMSO/oxalyl chloride | -78°C | Ketone (enantiomer retained) | 70% |
Side Note : Over-oxidation to carboxylic acids is avoided using mild conditions .
Carbamate Hydrolysis
Acid- or base-mediated hydrolysis cleaves the carbamate bond, yielding free amines and tert-butanol.
| Conditions | Reagents | Outcome | Yield | Source |
|---|---|---|---|---|
| HCl (4M in dioxane) | 25°C, 2h | Amine hydrochloride salt | 95% | |
| NaOH (aq.) | Reflux, 6h | Free amine + CO₂ | 88% |
Kinetics : Hydrolysis rates depend on steric effects; tert-butyl groups slow base-mediated pathways .
Participation in Multicomponent Reactions
The compound serves as a building block in Ugi and Passerini reactions due to its amine and hydroxyl motifs.
| Reaction Type | Components | Product Class | Yield | Source |
|---|---|---|---|---|
| Ugi 4CR | Aldehyde, isocyanide, acid | α-Acyloxy carboxamide | 65% | |
| Passerini 3CR | Aldehyde, isocyanide | α-Hydroxy carboxamide | 60% |
Limitation : Steric bulk reduces reactivity with bulky isocyanides .
Radical-Mediated Reactions
Under photoredox conditions, the hydroxyl group participates in HAT (hydrogen atom transfer) processes.
| Initiator | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| Ru(bpy)₃Cl₂ | Alkenes | Hydroalkylation adducts | 55% |
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate has been explored for its bioactivity, particularly in relation to enzyme inhibition and drug development.
Enzyme Inhibition :
Research indicates that carbamate derivatives can act as inhibitors for various enzymes. For instance, similar compounds have shown potential in inhibiting acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. The structural characteristics of this compound could enhance its efficacy as a therapeutic agent against such conditions .
Case Study : A study demonstrated that structurally related carbamates exhibited protective effects in cellular models exposed to amyloid-beta peptides, suggesting that this compound may similarly contribute to neuroprotection .
Polymer Science
The compound is utilized in the formulation of polymers and adhesives due to its ability to enhance mechanical properties and adhesion characteristics.
Applications in Adhesives and Sealants :
this compound is incorporated into adhesive formulations to improve bond strength and durability. Its compatibility with various substrates makes it suitable for construction materials where robust adhesion is crucial .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes by forming stable carbamate-enzyme complexes. This interaction can modulate enzyme activity and affect various biochemical pathways .
Comparison with Similar Compounds
Cyclopentyl Hydroxycarbamates ()
Compounds such as tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4) and tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8) share the Boc-protected amine but differ in their cyclic hydroxy substituents. These cyclopentyl derivatives exhibit stereochemical diversity (e.g., cis vs. trans configurations), which influences their conformational stability and interactions in chiral environments. The rigid cyclopentyl ring may enhance binding specificity in receptor-targeted applications compared to the linear 3-methylbutan-2-yl chain of the target compound .
Maleimide-Linked Carbamates ()
tert-Butyl N-{[6-(1-maleimidyl)hexyl]oxy}carbamate (CAS: Not provided) features a hexyl spacer terminated with a maleimide group. This structure enables thiol-reactive conjugation, making it suitable for bioconjugation in antibody-drug conjugates (ADCs).
Bulky Aromatic and Sulfonyl Derivatives ()
- tert-Butyl N-(1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl)carbamate (CAS: 93101-66-7) incorporates diphenylmethyl groups, introducing significant steric hindrance. This bulkiness reduces nucleophilic accessibility but enhances metabolic stability, a trait advantageous in prodrug design .
- tert-Butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate (CAS: 1956335-01-5) includes a chlorosulfonyl group, a strong electron-withdrawing moiety. This group enhances reactivity in nucleophilic substitutions compared to the hydroxyl group, enabling sulfonamide or sulfonate formation .
Bicyclic and Complex Systems ()
Compounds like tert-butyl N-[(2S)-4-methyl-1-oxo-1-(2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(19),15,17-trien-8-yl)pentan-2-yl]carbamate (CAS: 1286671-01-9) contain bicyclic ether-aza scaffolds. These structures improve solubility via polyether chains and provide rigid frameworks for targeting specific biological pathways, contrasting with the simpler aliphatic chain of the target compound .
Data Table: Key Comparative Properties
Biological Activity
Tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C₁₀H₂₁N₁O₄
- Molecular Weight : 203.28 g/mol
- Physical State : Pale yellow liquid at room temperature
- Melting Point : 68 - 72 °C
- Boiling Point : 218 °C
The compound features a tert-butyl group and a hydroxyalkyl moiety, which contribute to its unique biological activity. Its synthesis typically involves the reaction of tert-butyl chloroformate with an appropriate amine derivative under controlled conditions, often utilizing solvents like dichloromethane or ethyl acetate .
Research indicates that this compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. By modulating these pathways, the compound shows promise in cancer therapy by potentially slowing down tumor growth .
Additionally, interaction studies have demonstrated that this compound interacts with various biological macromolecules, including proteins involved in cell signaling pathways. Such interactions are essential for elucidating its mechanism of action and therapeutic effects .
Inhibition of Enzymatic Activity
A notable area of study for this compound is its role as an inhibitor in neurodegenerative diseases. For instance, a related compound (M4), which shares structural similarities, has been shown to inhibit β-secretase and acetylcholinesterase activities, preventing amyloid beta peptide aggregation—an important factor in Alzheimer's disease .
In vitro studies demonstrated that M4 protected astrocyte cells from death induced by amyloid beta (Aβ) through a reduction in tumor necrosis factor-alpha (TNF-α) levels and free radicals. Although M4 did not show significant effects in vivo compared to established treatments like galantamine, it highlighted the potential of carbamate derivatives in neuroprotection .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparative analysis with other carbamate derivatives is presented below:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Tert-butyl (1-hydroxy-4-methylpentan-2-yl)carbamate | 79069-13-9 | 0.93 | Different hydroxyalkyl chain |
| Tert-butyl N-(2-aminoethyl)carbamate | 106391-86-0 | 0.84 | Contains an amino group |
| Tert-butyl N-[4-(hydroxymethyl)phenyl]carbamate | 106930-51-2 | 0.93 | Aromatic ring substitution |
The structural differences impart distinct physicochemical properties and biological activities, making this compound a candidate for further research in drug design .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate?
- Methodology : The compound is synthesized via catalytic N-Boc protection of the hydroxylamine intermediate. A highly efficient method uses thiamine hydrochloride as a recyclable organocatalyst, achieving yields of 94–98% under mild conditions (room temperature, 6–8 hours). Key steps include:
- Reaction of the hydroxylamine precursor with di-tert-butyl dicarbonate (Boc₂O).
- Solvent optimization (e.g., dichloromethane or THF) to minimize side reactions.
- Purification via silica-gel column chromatography (hexane/ethyl acetate gradient) .
Q. How is the compound purified post-synthesis?
- Methodology :
- Liquid-Liquid Extraction : Remove unreacted Boc₂O using aqueous NaHCO₃.
- Column Chromatography : Use silica gel with a hexane/ethyl acetate (7:3) eluent system to isolate the product.
- Recrystallization : For high-purity applications, recrystallize from ethanol/water mixtures .
Q. What techniques are used for structural characterization?
- X-ray Crystallography : Resolve stereochemistry and confirm molecular conformation. SHELX programs (e.g., SHELXL for refinement) are standard for small-molecule analysis. Example parameters: triclinic crystal system, space group P1, with hydrogen-bonding networks analyzed via ORTEP-3 .
- NMR Spectroscopy : Assign diastereotopic protons and confirm carbamate connectivity. Coupling constants (J values) distinguish stereoisomers .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during synthesis?
- Methodology :
- Catalyst Screening : Thiamine hydrochloride (0.5–1.0 mol%) improves stereoselectivity.
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance ee by stabilizing transition states.
- Temperature Control : Lower temperatures (0–5°C) reduce racemization .
Q. How to address discrepancies in crystallographic data?
- Troubleshooting :
- Twinned Crystals : Use SHELXD for structure solution and refine with TWIN/BASF commands in SHELXL.
- Disorder Modeling : Apply PART instructions to resolve overlapping electron density (e.g., flexible tert-butyl groups) .
Q. What stability considerations are critical for long-term storage?
- Decomposition Pathways :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
